molecular formula C5H10O3S B017005 2-Methoxyethyl 2-sulfanylacetate CAS No. 19788-48-8

2-Methoxyethyl 2-sulfanylacetate

Cat. No. B017005
CAS RN: 19788-48-8
M. Wt: 150.2 g/mol
InChI Key: WXYOMNAKWIRZST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxyethyl 2-sulfanylacetate involves various chemical reactions showcasing its reactivity and potential as an intermediate in pharmaceutical and organic synthesis. For instance, derivatives of this compound have been obtained unexpectedly under acid catalysis, demonstrating its reactive nature and potential for further chemical modifications (Nedolya et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Methoxyethyl 2-sulfanylacetate and its derivatives can be extensively analyzed through spectroscopic methods. Studies using FT-IR, Laser-Raman spectra, and DFT calculations have provided detailed insights into the vibrational frequencies, optimized geometric parameters, and molecular energy values, elucidating the structural characteristics of these compounds (Sert et al., 2014).

Chemical Reactions and Properties

2-Methoxyethyl 2-sulfanylacetate participates in a range of chemical reactions, highlighting its versatile chemical properties. Research has demonstrated its role in transformations leading to derivatives of dihydropyridines and thiazolo[3,2-a]pyridines, showcasing its reactivity and potential in synthetic chemistry (Nedolya et al., 2018).

Scientific Research Applications

  • Synthesis of Polyfunctionalized Pyrrole and Thiophene : A study by Nedolya et al. (2017) found that a methoxycarbonylmethyl substituent on the sulfur atom of a precursor can control reactivity, allowing for high chemoselectivity in the synthesis of polyfunctionalized pyrrole and thiophene (Nedolya, Tarasova, Albanov, & Trofimov, 2017).

  • Inhibition of In Vitro Angiogenesis : Sulfamoylated derivatives of 2-Methoxyestradiol, including 2-methoxy- and 2-ethyl-estrogen sulfamates, have shown effectiveness in inhibiting in vitro angiogenesis, suggesting potential therapeutic applications in cancer treatment, as demonstrated by Newman et al. (2004) (Newman et al., 2004).

  • Effects on Esophageal Carcinoma Cells : A study by Mqoco, Marais, and Joubert (2010) revealed that 2-methoxyestradiol-bis-sulphamate significantly reduces cell numbers and induces apoptosis and autophagy in esophageal carcinoma cells (Mqoco, Marais, & Joubert, 2010).

  • Breast Cancer Research : Visagie and Joubert (2012) found that 2-methoxyestradiol-bis-sulphamate does not significantly affect cell cycle progression or reactive oxygen species generation in non-tumorigenic breast cells, indicating a selective impact on cancerous cells (Visagie & Joubert, 2012).

  • Anticancer Potential in Breast Cancer Cells : MacCarthy-Morrogh et al. (2000) demonstrated that sulfamoylated estrone derivatives induce cell death and inhibit cell growth in breast cancer cells, indicating their potential as effective anticancer agents (MacCarthy-Morrogh et al., 2000).

  • Treatment of Breast Tumors : Ireson et al. (2004) reported that 2-MeOE2bisMATE, a sulphamoylated derivative of 2-MeOE2, shows resistance to metabolism and can effectively inhibit tumor growth, making it a promising treatment for breast cancer (Ireson et al., 2004).

  • Apoptosis Induction in Adenocarcinoma Cell Lines : Visagie et al. (2013) found that Sulphamoylated 2-Methoxyestradiol analogues show potential in inducing apoptosis in adenocarcinoma cell lines, potentially offering improved oral bioavailability and efficacy (Visagie, Theron, Mqoco, Vieira, Prudent, Martinez, Lafanechère, & Joubert, 2013).

properties

IUPAC Name

2-methoxyethyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-7-2-3-8-5(6)4-9/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYOMNAKWIRZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

165747-32-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165747-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70337370
Record name METHOXYETHYL THIOGLYCOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 2-sulfanylacetate

CAS RN

19788-48-8
Record name METHOXYETHYL THIOGLYCOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Maddalena, A Trachsel, P Fankhauser… - Chemistry & …, 2014 - Wiley Online Library
A series of thioether profragrances was prepared by reaction of different sulfanylalkanoates with δ‐damascone and tested for their release efficiencies in a fabric‐softener and an all‐…
Number of citations: 16 onlinelibrary.wiley.com

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